

Spectroscopic Analysis of 2-Chloropyridine 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyridine 1-oxide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropyridine 1-oxide**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its ^1H NMR, ^{13}C NMR, and IR spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **2-Chloropyridine 1-oxide**.

^1H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl_3 Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.41 - 8.40	m	Ar-H
7.58 - 7.55	m	Ar-H
7.32 - 7.28	m	Ar-H (2H)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl_3 with DMSO Frequency: 125 MHz

Chemical Shift (δ) ppm

141.5

140.3

126.9

126.0

123.8

IR (Infrared) Spectroscopy Data

The most characteristic infrared absorption bands for pyridine N-oxides are related to the N-O stretching vibrations.

Frequency (cm^{-1})	Intensity	Assignment
1300 - 1255	Strong	N-O stretch
872 - 847	-	N-O associated band

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Chloropyridine 1-oxide** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). For ^{13}C NMR, a more concentrated solution may be prepared to improve the signal-to-noise ratio.
- The solution is transferred to a standard 5 mm NMR tube.
- The sample is carefully vortexed to ensure homogeneity.

^1H NMR Spectroscopy - Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse ^1H NMR experiment is performed at a frequency of 500 MHz.
- The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased, and the baseline is corrected.
- The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^{13}C NMR Spectroscopy - Data Acquisition:

- Following ^1H NMR acquisition, the spectrometer is tuned to the ^{13}C frequency (125 MHz).
- A proton-decoupled ^{13}C NMR experiment is performed to simplify the spectrum to single peaks for each carbon environment.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ^{13}C isotope.
- The FID is processed using Fourier transformation, and the spectrum is phased and baseline-corrected.
- Chemical shifts are referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

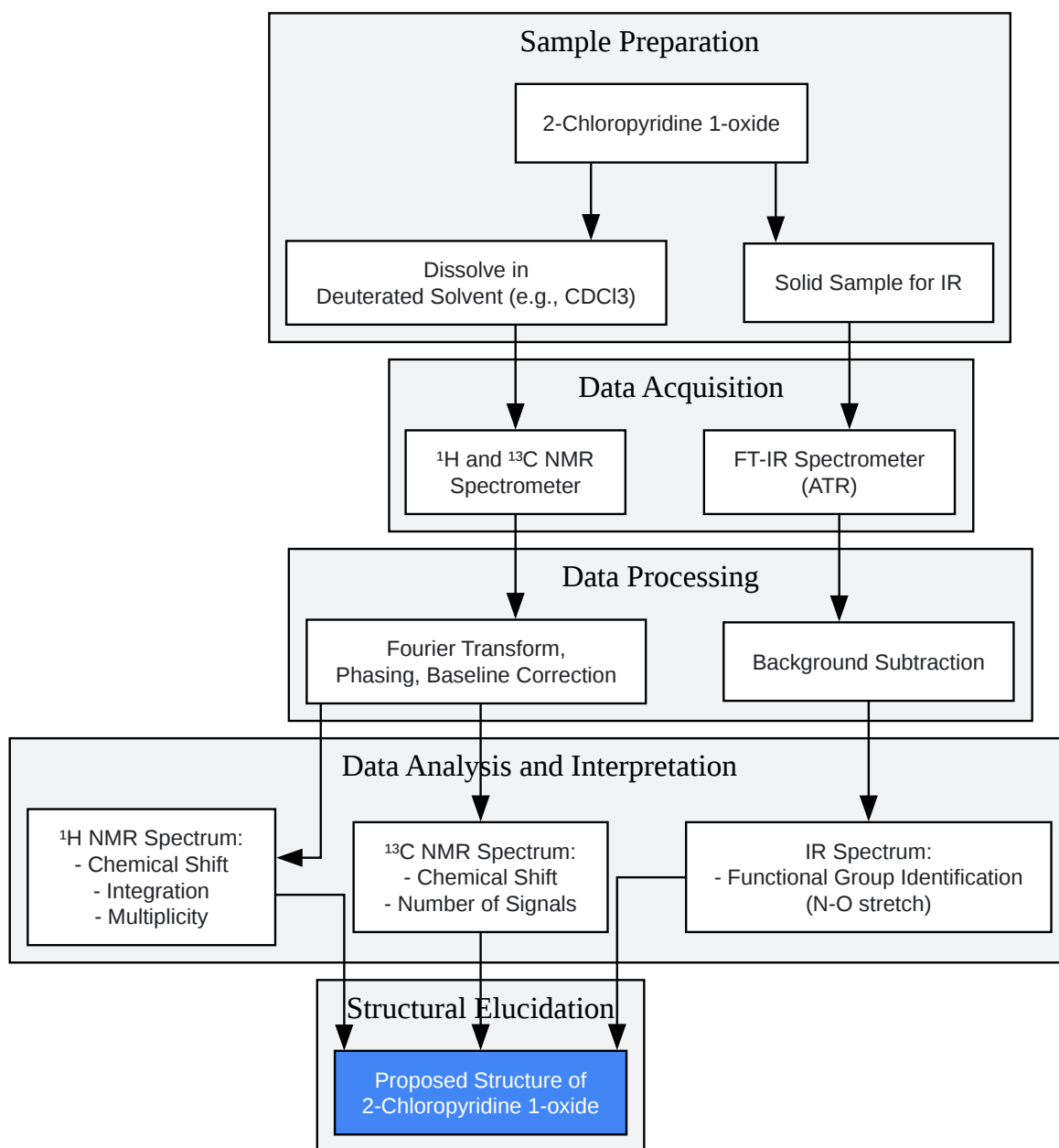
- A small amount of solid **2-Chloropyridine 1-oxide** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is collected.
- The sample spectrum is then recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using various spectroscopic techniques.



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Caption: Logical workflow for the spectroscopic analysis of **2-Chloropyridine 1-oxide**.

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